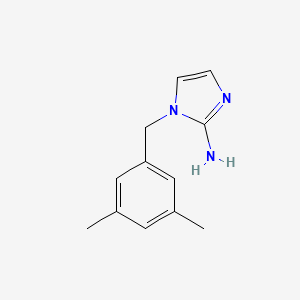

1-(3,5-Dimethylbenzyl)-1h-imidazol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15N3 |

|---|---|

Molecular Weight |

201.27 g/mol |

IUPAC Name |

1-[(3,5-dimethylphenyl)methyl]imidazol-2-amine |

InChI |

InChI=1S/C12H15N3/c1-9-5-10(2)7-11(6-9)8-15-4-3-14-12(15)13/h3-7H,8H2,1-2H3,(H2,13,14) |

InChI Key |

UTXKBNZDOIFLBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)CN2C=CN=C2N)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 3,5 Dimethylbenzyl 1h Imidazol 2 Amine and Its Analogs

Strategic Retrosynthetic Analysis of the 1-(3,5-Dimethylbenzyl)-1H-imidazol-2-amine Core

Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, several logical disconnections can be proposed, revealing key synthons and corresponding reagent equivalents.

The most intuitive disconnections target the bonds formed during the construction of the imidazole (B134444) ring or the installation of the N-1 substituent.

Disconnection A (N1-C_benzyl bond): Cleavage of the bond between the imidazole N-1 and the benzylic carbon suggests two primary precursors: 2-amino-1H-imidazole and a suitable 3,5-dimethylbenzyl halide (e.g., 3,5-dimethylbenzyl bromide). This strategy falls under the category of functionalizing a pre-formed imidazole ring.

Disconnection B (Ring Formation): A more fundamental approach involves breaking down the imidazole ring itself. Disconnecting the C5-N1 and C2-N3 bonds, a common strategy in imidazole synthesis, leads to a guanidine-containing fragment and a two-carbon electrophile. This retrosynthetic step points towards N-(3,5-dimethylbenzyl)guanidine and a glyoxal (B1671930) or α-haloacetaldehyde equivalent as the key building blocks.

Disconnection C (Alternative Ring Formation): Another ring-forming disconnection across the C4-C5 and N1-C2 bonds suggests 3,5-dimethylbenzylamine (B130789), an aminoketone or its precursor, and a cyanating agent (like cyanamide) as the starting components.

Comparative Overview of Synthetic Routes to 2-Aminoimidazoles

The synthesis of the 2-aminoimidazole core is well-established, with numerous methods developed over the years. These can be broadly categorized into cyclization reactions, multicomponent reactions, and the functionalization of existing imidazole systems.

Cyclization reactions are the most common methods for constructing the 2-aminoimidazole ring. These approaches involve the condensation of two or more acyclic precursors to form the heterocyclic core in one of the final steps.

From α-Haloketones and Guanidines: A classical and widely used method involves the condensation of an α-haloketone with a guanidine (B92328) derivative. nih.govmdpi.com This approach is versatile, allowing for substitution at various positions of the imidazole ring depending on the choice of starting materials. The reaction typically proceeds under basic conditions. A greener approach using deep eutectic solvents (DESs) has been shown to reduce reaction times and avoid toxic organic solvents. mdpi.com

Palladium-Catalyzed Carboamination: A more modern approach utilizes the palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates. nih.govacs.org This methodology is powerful as it forms both a C-C and a C-N bond in a single annulation step, facilitating the rapid construction of diverse 2-aminoimidazole products. nih.govacs.org

From 2-Aminopyrimidines: A divergent synthesis has been developed starting from readily available 2-aminopyrimidines and α-bromocarbonyl compounds. acs.org This method involves the formation of an intermediate imidazo[1,2-a]pyrimidin-1-ium salt, which is then cleaved by hydrazine (B178648) or secondary amines to yield 1,4,5-trisubstituted 2-aminoimidazoles. acs.org

Table 1: Comparative Overview of Cyclization Methods for 2-Aminoimidazole Synthesis

| Method | Key Precursors | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Condensation | α-Haloketone, Guanidine | Base (e.g., Et3N), often in solvents like THF, DMF, or DESs mdpi.com | Well-established, versatile, readily available starting materials | May require harsh conditions or long reaction times in traditional solvents mdpi.com |

| Pd-Catalyzed Carboamination | N-Propargyl guanidine, Aryl triflate | Pd(OAc)2, Ligand (e.g., DPEPhos), Base (LiOtBu) acs.org | Forms C-C and C-N bonds simultaneously, good yields, high functional group tolerance nih.govacs.org | Requires specialized precursors (propargyl guanidines) and expensive palladium catalysts |

| From 2-Aminopyrimidines | 2-Aminopyrimidine, α-Bromocarbonyl compound | Two steps: Cyclocondensation (heat or microwave), followed by ring cleavage (hydrazine) acs.org | Divergent route, access to highly substituted products acs.org | Multi-step process, use of hydrazine |

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. researchgate.net

The Debus–Radziszewski imidazole synthesis is a classic MCR that combines a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or a primary amine) to form an imidazole. wikipedia.org While this method traditionally yields general imidazoles, modifications can be employed to introduce the 2-amino functionality. More contemporary MCRs utilize various catalysts and starting materials to produce highly substituted imidazoles in good to excellent yields. acs.orgorganic-chemistry.org For instance, acid-promoted MCRs have been developed for the metal-free synthesis of tri- and tetrasubstituted imidazoles. acs.org These strategies are attractive for building libraries of compounds for screening purposes. researchgate.net

An alternative to de novo synthesis is the functionalization of a pre-existing imidazole core. This is particularly useful when 2-amino-1H-imidazole is readily available.

N-Alkylation: The N-1 position of 2-aminoimidazole can be selectively alkylated using an appropriate electrophile. To synthesize the target molecule, 2-amino-1H-imidazole could be reacted with 3,5-dimethylbenzyl bromide in the presence of a base. This is a direct and often effective method for installing N-substituents.

C-H Functionalization: Recent advances in transition-metal catalysis have enabled the direct functionalization of C-H bonds, which was previously a significant challenge. nih.gov Nickel-catalyzed C-H arylation and alkenylation at the C2 position of imidazoles have been reported, offering a powerful tool for late-stage modification of the imidazole scaffold. nih.gov While this specific application might be more relevant for analog synthesis, it highlights the modern tools available for modifying the core structure.

Detailed Elucidation of the Synthetic Pathway to this compound

Based on the retrosynthetic analysis and the comparative overview of available methods, a robust and practical pathway for the synthesis of this compound can be elucidated. A highly plausible route involves the preparation of a substituted guanidine followed by cyclization with a C2 synthon.

Step 1: Synthesis of N-(3,5-Dimethylbenzyl)guanidine

The synthesis begins with the reaction of 3,5-dimethylbenzylamine with a guanidinylating agent. A common and effective reagent for this transformation is 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC). organic-chemistry.org This reagent readily reacts with primary amines to form nitroguanidines, which can then be reduced to the desired guanidine.

First, 3,5-dimethylbenzylamine is treated with DMNPC in a suitable solvent like acetonitrile (B52724) or THF to yield the corresponding N'-(3,5-dimethylbenzyl)-N-nitroguanidine. The subsequent step is the reduction of the nitro group. This is typically achieved via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This two-step, one-pot procedure provides the key intermediate, N-(3,5-dimethylbenzyl)guanidine, often isolated as a stable salt (e.g., hydrochloride).

Step 2: Cyclization to form this compound

With the substituted guanidine in hand, the final step is the construction of the 2-aminoimidazole ring. This is efficiently accomplished by reacting N-(3,5-dimethylbenzyl)guanidine with an α-haloacetaldehyde derivative, such as 2-chloro-1,1-diethoxyethane, which serves as a protected form of 2-chloroacetaldehyde.

The reaction is typically carried out in a polar solvent such as ethanol (B145695) or isopropanol (B130326) at elevated temperatures. The presence of a base may be required to facilitate the reaction. The diethoxyacetal acts as a masked aldehyde; under the reaction conditions (often mildly acidic due to the guanidinium (B1211019) salt), it hydrolyzes to the reactive aldehyde, which then undergoes condensation with the guanidine followed by intramolecular cyclization and dehydration to afford the final product, this compound.

Several factors can be systematically varied to maximize the yield of the cyclization reaction.

Solvent: The choice of solvent can significantly impact reaction rates and yields. Polar protic solvents like ethanol or isopropanol are often effective as they can solvate the ionic intermediates.

Temperature: The reaction generally requires heating to proceed at a reasonable rate. An optimal temperature must be found to ensure complete reaction without promoting the formation of side products or decomposition.

Base: While the reaction can sometimes proceed without an added base, the inclusion of a non-nucleophilic base like triethylamine (B128534) (Et3N) or diisopropylethylamine (DIPEA) can neutralize the HCl generated during the reaction (if starting from a guanidine salt), potentially improving the yield.

Reagent Equivalents: The stoichiometry of the reactants should be optimized. Using a slight excess of the acetaldehyde (B116499) equivalent can help drive the reaction to completion.

Table 2: Hypothetical Optimization of the Cyclization Step

| Entry | Solvent | Temperature (°C) | Base (Equivalents) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ethanol | 80 | None | 24 | 45 |

| 2 | Isopropanol | 80 | None | 24 | 52 |

| 3 | Isopropanol | 100 | None | 12 | 65 |

| 4 | Isopropanol | 100 | Et3N (1.1) | 8 | 78 |

| 5 | DMF | 100 | Et3N (1.1) | 8 | 72 |

| 6 | Choline Chloride/Glycerol (DES) mdpi.com | 80 | Et3N (1.1) | 6 | 85 |

Note: This table is illustrative and based on general principles of reaction optimization for similar syntheses found in the literature.

As suggested by Entry 6 in the table, employing green chemistry principles, such as the use of deep eutectic solvents, could offer significant advantages, including shorter reaction times, higher yields, and improved environmental compatibility. mdpi.com

Catalytic Approaches in Synthesis (e.g., Transition Metal Catalysis)

Transition metal catalysis has revolutionized the synthesis of complex heterocyclic compounds, including 2-aminoimidazoles. These methods offer high yields and functional group tolerance, often under mild reaction conditions.

Palladium Catalysis: A prominent strategy for constructing substituted 2-aminoimidazoles is the Palladium-catalyzed carboamination of N-propargyl guanidines. nih.govacs.org This methodology is particularly powerful as it forms both a carbon-nitrogen (C-N) and a carbon-carbon (C-C) bond in a single annulation step. acs.org The reaction typically involves coupling an N-propargyl guanidine with an aryl triflate in the presence of a palladium catalyst, such as Pd(OAc)₂, and a phosphine (B1218219) ligand. nih.govacs.org This approach allows for the direct installation of various aryl groups at the C4 position of the imidazole ring, facilitating the rapid construction of diverse analogs. nih.gov The utility of this method has been demonstrated in the total synthesis of several 2-aminoimidazole natural products, showcasing its potential for building complex molecular architectures from a common intermediate. nih.govacs.org

Rhodium Catalysis: Rhodium catalysts are effective for the enantioselective synthesis of imidazole-containing compounds through C-H bond activation. nih.govnih.gov For instance, rhodium-catalyzed intramolecular alkylation of substituted imidazoles can produce chiral products with high enantiomeric excess. nih.gov Another rhodium-catalyzed approach involves the transannulation of 1,2,4-oxadiazoles with 1-sulfonyl-1,2,3-triazoles, which yields highly substituted imidazoles. rsc.org These methods provide access to chiral analogs and derivatives that are challenging to obtain through classical synthesis.

Other Catalytic Systems: Besides palladium and rhodium, other transition metals like ruthenium and zinc have been employed in imidazole synthesis. rsc.org Ruthenium catalysts, for example, can facilitate a "borrowing hydrogen" protocol for the three-component reaction of benzylic alcohols, 1,2-diketones, and ammonium (B1175870) acetate (B1210297) to form regioselectively substituted imidazoles. rsc.org Heterogenous catalysts, such as zinc ferrite (B1171679) (ZnFe₂O₄) nanoparticles, have also been used to catalyze the formation of tetra-substituted imidazoles. rsc.org

Table 1: Examples of Catalytic Systems in 2-Aminoimidazole Synthesis

Catalyst System Reaction Type Key Features Reference Pd(OAc)₂ / Biarylphosphine Ligand Alkyne Carboamination Forms C-N and C-C bonds in one step; allows for diverse C4-substituents. [1, 2] [RhCl(coe)₂]₂ / Chiral Ligand (e.g., TangPhos) Asymmetric C-H Activation/Cyclization Provides enantioselective synthesis of chiral imidazole derivatives. [3, 5] Diruthenium(II) Complex Borrowing Hydrogen Protocol Three-component reaction to build the imidazole core with regioselectivity. rsc.org Zirconium(IV) chloride Multicomponent Reaction (Ugi-type) Efficiently catalyzes the reaction of 2-aminoimidazoles, aldehydes, and isocyanides.

Stereoselective and Regioselective Synthesis Challenges

The synthesis of substituted imidazoles like this compound is often complicated by challenges in controlling regioselectivity and, for certain analogs, stereoselectivity.

Regioselectivity: A primary challenge is the regioselective N-alkylation of the imidazole ring. otago.ac.nzreddit.com An unsymmetrical 2-aminoimidazole has two endocyclic nitrogen atoms (N1 and N3) available for alkylation. Direct alkylation of 2-aminoimidazole with an agent like 3,5-dimethylbenzyl bromide can lead to a mixture of N1 and N3 isomers, which are often difficult to separate. reddit.com The outcome of the reaction is highly dependent on factors such as the steric and electronic properties of substituents on the imidazole ring, the nature of the alkylating agent, the choice of base, and the solvent system. otago.ac.nz For instance, in a basic medium, alkylation often occurs on the deprotonated imidazole anion, where the ratio of products is governed by steric hindrance and the inductive effects of substituents. otago.ac.nz Achieving high regioselectivity for the desired N1-isomer typically requires careful optimization of reaction conditions or the use of directing groups.

Stereoselectivity: The parent compound, this compound, is achiral. However, the synthesis of its structural analogs can present stereoselective challenges if a chiral center is introduced. This can occur by placing a substituent at the C4 or C5 position of the imidazole ring or at the benzylic carbon of the N1-substituent. Creating such chiral molecules with a specific stereochemistry (enantioselectivity) requires asymmetric synthesis methods. As mentioned previously, rhodium-catalyzed asymmetric C-H functionalization is a powerful tool for achieving high enantioselectivity in the synthesis of chiral imidazole-containing structures. nih.govnih.gov The development of chiral organocatalysts derived from 2-aminobenzimidazoles has also been explored for enantioselective transformations. researchgate.net

Preparation of Structural Analogs and Derivatives of this compound

The synthesis of structural analogs is crucial for exploring structure-activity relationships (SAR) in drug discovery and for investigating the compound's mechanism of action.

Systematic Introduction of Substituents on the Imidazole Nucleus

Modifying the C4 and C5 positions of the imidazole ring allows for a systematic investigation of how substituents in this region affect biological activity. Modern synthetic methods enable precise functionalization of these positions. Palladium-catalyzed C-H functionalization offers a direct route to introduce groups onto the imidazole core. nih.gov For example, strategies have been developed for the palladium-catalyzed isocyanide insertion that functionalizes both the C2 and C4 positions of an imidazole ring, leading to fused heterocyclic systems. nih.gov While the C2 position in the target compound is already substituted with an amino group, the principles of directed C-H activation can be adapted to selectively functionalize the C4 and C5 positions. Classical methods, such as electrophilic halogenation followed by metal-halogen exchange and quenching with an electrophile, also provide a pathway to introduce a variety of substituents.

Derivatization of the N1-Benzyl Moiety for SAR Studies

The N1-(3,5-dimethylbenzyl) group is a key structural feature that can be systematically modified to probe its role in biological interactions. Structure-Activity Relationship (SAR) studies involve synthesizing a series of analogs where this group is altered and then evaluating their activity. nih.gov

Derivatization strategies include:

Altering the substitution pattern: The methyl groups can be moved to other positions on the phenyl ring (e.g., 2,4-dimethyl or 3,4-dimethyl) to investigate the importance of the 3,5-substitution pattern.

Varying the substituents: The methyl groups can be replaced with other functionalities, such as halogens (Cl, F), alkoxy groups (OCH₃), or electron-withdrawing groups (CF₃, CN), to explore electronic and steric effects. symbiosisonlinepublishing.com

Replacing the phenyl ring: The benzyl (B1604629) group can be replaced with other arylmethyl groups, such as naphthylmethyl or quinolylmethyl, to explore the impact of a larger or heteroaromatic system. nih.gov The synthesis of such N,N'-bis(arylmethyl)imidazolium salts has been a strategy to develop potent chemotherapeutics. nih.gov

These modifications help to build a comprehensive SAR profile, guiding the design of more potent and selective compounds. researchgate.net

Table 2: Hypothetical Analogs for SAR Studies of the N1-Benzyl Moiety

Analog Type Modification Example Rationale for Synthesis Positional Isomer 1-(2,4-Dimethylbenzyl)-1H-imidazol-2-amine To assess the importance of the 3,5-substitution pattern. Electronic Modification (Electron-donating) 1-(3,5-Dimethoxybenzyl)-1H-imidazol-2-amine To probe the effect of electron-donating groups on activity. Electronic Modification (Electron-withdrawing) 1-(3,5-Bis(trifluoromethyl)benzyl)-1H-imidazol-2-amine To probe the effect of strong electron-withdrawing groups. Steric Modification 1-(3,5-Di-tert-butylbenzyl)-1H-imidazol-2-amine To investigate the tolerance for larger, bulky substituents. Ring System Variation 1-(Naphthalen-2-ylmethyl)-1H-imidazol-2-amine To explore the effect of an extended aromatic system.

Synthesis of Isotopic Analogs for Mechanistic Investigations

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound (ADME studies) and to elucidate reaction mechanisms. nih.govwikipedia.org Stable isotopes, such as deuterium (B1214612) (²H or D), are commonly incorporated into drug candidates without significantly altering their chemical properties. musechem.com

For this compound, isotopic analogs could be prepared for several purposes:

Mechanistic Studies: Replacing a C-H bond with a C-D bond at a site of bond cleavage in a reaction can slow down the reaction rate (a phenomenon known as the kinetic isotope effect). chem-station.com This can provide evidence for the mechanism of a chemical reaction or an enzymatic transformation.

Metabolic Profiling: A deuterated version of the compound can be used as an internal standard for quantitative analysis by mass spectrometry in biological samples. scripps.edu This allows for precise measurement of the parent compound and its metabolites.

The synthesis of deuterated analogs can be achieved through various methods. researchgate.net One approach is to use a deuterated starting material, such as 3,5-dimethylbenzyl-α,α-d₂-bromide. Another powerful technique is catalytic hydrogen-isotope exchange (HIE), where a catalyst, often based on iridium or palladium, is used to exchange protons on the molecule with deuterium from a source like deuterium oxide (D₂O). researchgate.netnih.gov This can allow for the selective deuteration of specific positions, such as the benzylic protons or aromatic C-H bonds, in the later stages of a synthesis. nih.gov

Sophisticated Structural Characterization and Spectroscopic Analysis of 1 3,5 Dimethylbenzyl 1h Imidazol 2 Amine

High-Resolution X-ray Crystallography

No published single-crystal X-ray diffraction studies for 1-(3,5-Dimethylbenzyl)-1H-imidazol-2-amine were found. Consequently, information regarding its crystal system, space group, unit cell dimensions, and the determination of its solid-state structure is not available. This absence of crystallographic data also means that discussions on potential polymorphic forms, specific intermolecular interactions such as hydrogen bonding and π-π stacking, and a precise conformational analysis based on torsional angles in the solid state cannot be conducted. While studies on other substituted benzimidazole (B57391) compounds show the presence of such interactions, these findings are not directly transferable. nih.govnih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Similarly, a detailed and assigned set of NMR data for this compound is not present in the accessible scientific literature. Although the principles of 1H, 13C, and heteronuclear NMR are standard for structural elucidation, specific chemical shift assignments for this compound are unavailable. Furthermore, no studies detailing the use of two-dimensional NMR techniques like COSY, HSQC, HMBC, or NOESY to establish connectivity and spatial proximity for this specific molecule have been published. The analysis of related heterocyclic compounds demonstrates the power of these techniques, but without the actual spectra for this compound, a scientifically sound analysis is impossible. researchgate.netmdpi.com

Dynamic NMR Studies for Conformational Exchange Processes

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the kinetics of conformational exchange processes in molecules. For this compound, DNMR studies would be crucial for understanding the rotational dynamics around the C(benzyl)-N(imidazole) single bond.

At sufficiently low temperatures, the rotation around this bond would likely be slow on the NMR timescale, leading to distinct signals for the protons and carbons of the 3,5-dimethylbenzyl group that are chemically inequivalent due to their proximity to the substituted imidazole (B134444) ring. As the temperature is increased, the rate of rotation would also increase. This would cause the distinct signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures.

By analyzing the lineshapes of the NMR signals at various temperatures, researchers could determine the rate constants for the rotational process. From these rate constants, the activation energy (ΔG‡) for the conformational exchange could be calculated, providing valuable insight into the steric and electronic factors governing the rotational barrier.

A representative, hypothetical data table for such a study is presented below.

| Parameter | Hypothetical Value |

| Coalescence Temperature (Tc) | 298 K |

| Frequency Separation (Δν) | 50 Hz |

| Rate Constant at Tc (k) | 111 s⁻¹ |

| Gibbs Free Energy of Activation (ΔG‡) | 15 kcal/mol |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous determination of a compound's elemental composition and for elucidating its fragmentation pathways under mass spectrometric conditions.

For this compound (C₁₂H₁₅N₃), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its chemical formula.

Furthermore, by employing techniques such as tandem mass spectrometry (MS/MS), the fragmentation pattern of the molecule could be investigated. The primary fragmentation would likely involve the cleavage of the benzylic C-N bond, which is typically the most labile. This would be expected to generate a stable 3,5-dimethylbenzyl cation. Other potential fragmentation pathways could involve the imidazole ring. A detailed analysis of these fragments would provide definitive structural confirmation.

A hypothetical data table summarizing expected HRMS findings is shown below.

| Ion | Calculated m/z | Observed m/z | Fragmentation Pathway |

| [M+H]⁺ | 202.1339 | N/A | Molecular Ion |

| [C₉H₁₁]⁺ | 119.0861 | N/A | Loss of 2-aminoimidazole |

| [C₃H₅N₃]⁺ | 83.0483 | N/A | Loss of 3,5-dimethylbenzyl group |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Vibrational Modes

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their vibrational modes.

For this compound, the FTIR and Raman spectra would be expected to exhibit characteristic bands corresponding to the various structural motifs. The N-H stretching vibrations of the primary amine group would likely appear as distinct bands in the 3300-3500 cm⁻¹ region of the FTIR spectrum. The aromatic C-H stretching vibrations of the dimethylbenzyl group would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene (B1212753) groups would appear in the 2850-2960 cm⁻¹ range. The C=N and C=C stretching vibrations of the imidazole ring would be expected in the 1500-1650 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and would be useful for identifying the symmetric vibrations of the aromatic ring.

A table of expected key vibrational modes is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -NH₂ | Symmetric & Asymmetric Stretch | 3300-3500 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-2960 |

| Imidazole C=N/C=C | Stretch | 1500-1650 |

| Aromatic C=C | Stretch | 1450-1600 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule and its photophysical properties.

The UV-Vis absorption spectrum of this compound would be expected to show absorptions corresponding to π→π* transitions within the imidazole and dimethylbenzyl aromatic systems. The presence of the amino group on the imidazole ring would likely influence the position and intensity of these absorption bands.

Upon excitation at an appropriate wavelength, the compound may exhibit fluorescence. The fluorescence emission spectrum would provide information about the energy of the first excited singlet state. The fluorescence quantum yield and lifetime could also be measured to characterize the efficiency and dynamics of the emission process. These photophysical properties are highly dependent on the molecular structure and the solvent environment.

A hypothetical summary of photophysical data is presented in the following table.

| Parameter | Hypothetical Value |

| Absorption Maximum (λ_abs) | 275 nm |

| Molar Absorptivity (ε) | 12,000 M⁻¹cm⁻¹ |

| Emission Maximum (λ_em) | 350 nm |

| Fluorescence Quantum Yield (Φ_f) | 0.2 |

| Fluorescence Lifetime (τ_f) | 2.5 ns |

In Vitro Biological and Biochemical Activity Profiling of 1 3,5 Dimethylbenzyl 1h Imidazol 2 Amine and Its Derivatives

Enzyme Inhibition and Activation Assays (Cell-free and Cell-based)

The imidazole (B134444) and benzimidazole (B57391) scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets, including enzymes. Derivatives of these core structures have been extensively studied for their inhibitory or activatory effects on various enzyme families.

Kinase Activity Modulation (e.g., protein kinases, lipid kinases)

Numerous studies have highlighted the potential of benzimidazole derivatives as inhibitors of protein kinases, which are crucial regulators of cellular processes and prominent targets in drug discovery.

One study detailed the synthesis of a series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide hybrids as multi-kinase inhibitors. mdpi.comnih.gov Several of these compounds demonstrated significant inhibitory activity against key kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 2 (CDK2), Aurora Kinase C (AURKC), and mTOR. mdpi.comnih.gov For instance, certain halogenated derivatives emerged as potent inhibitors with IC50 values in the low micromolar range against these kinases. mdpi.comnih.gov

Another research effort focused on the discovery of 2,4-1H-imidazole carboxamides as potent and selective inhibitors of Transforming Growth Factor β-activated kinase 1 (TAK1), a key enzyme in inflammatory signaling pathways. nih.gov Through a scaffold-hopping approach from a pyrrole-based series identified via a DNA-encoded chemical library screen, researchers developed imidazole derivatives with enhanced biochemical potency. nih.gov

The table below summarizes the kinase inhibitory activities of selected benzimidazole derivatives from a study targeting multiple kinases. mdpi.com

| Compound ID | Target Kinase | IC50 (µM) |

| 6h | EGFR | 1.12 |

| HER2 | 1.89 | |

| CDK2 | 2.54 | |

| AURKC | 0.98 | |

| 6i | EGFR | 1.56 |

| HER2 | 2.11 | |

| CDK2 | 1.98 | |

| mTOR | 1.23 |

This data is for illustrative purposes and represents the activity of related benzimidazole compounds, not 1-(3,5-Dimethylbenzyl)-1H-imidazol-2-amine.

Protease Inhibition Profiles (e.g., serine proteases, metalloproteases)

While specific data on the protease inhibition profile of this compound is unavailable, the broader class of imidazole-containing compounds has been investigated for this activity. For example, research into inhibitors for viral proteases, such as the alphavirus cysteine protease nsP2, has led to the development of compounds that, although based on a pyrazole (B372694) core, demonstrate the utility of heterocyclic structures in designing covalent inhibitors. nih.gov These inhibitors often contain a reactive "warhead" that forms a covalent bond with a cysteine residue in the enzyme's active site. nih.gov

Other Enzyme Families (e.g., phosphatases, transferases, oxidoreductases)

Derivatives of the N-benzyl-1H-benzimidazol-2-amine scaffold have been evaluated for their inhibitory effects on other enzyme families. In one study, these derivatives were assessed for their in vitro activity against Leishmania mexicana arginase (LmARG), an enzyme crucial for the parasite's survival. nih.gov One of the tested compounds showed significant inhibition of the recombinant LmARG, highlighting the potential of this chemical class to target metalloenzymes. nih.gov

Furthermore, a series of novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols were synthesized and identified as potent in vitro inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. nih.gov Several of these compounds exhibited significantly lower IC50 values compared to the standard drug acarbose, indicating strong inhibitory potential. nih.gov

The inhibitory activities of selected benzimidazole derivatives against α-glucosidase are presented below. nih.gov

| Compound ID | α-Glucosidase IC50 (µM) |

| 7i | 0.64 ± 0.05 |

| 7d | 5.34 ± 0.16 |

| 7f | 6.46 ± 0.30 |

| Acarbose (Standard) | 873.34 ± 1.21 |

This data is for illustrative purposes and represents the activity of related benzimidazole compounds, not this compound.

Receptor Binding and Functional Assays (In vitro, no clinical relevance)

The imidazole moiety is a key component of histamine (B1213489) and is found in many ligands that target G protein-coupled receptors (GPCRs).

G Protein-Coupled Receptor (GPCR) Binding Affinity and Functional Agonism/Antagonism

Research into ligands for the histamine H3 receptor has involved the synthesis and evaluation of various imidazole-containing compounds. For example, the stereoisomers of 2-(1H-imidazol-4-yl)cyclopropylamine were tested for their activity and affinity at the histamine H3 receptor. nih.gov The (1S,2S)-enantiomer was identified as an agonist at this receptor, demonstrating the importance of stereochemistry in receptor interaction. nih.gov

In a different context, a compound named 4-(2-(benzyloxy)phenyl)-1-pentyl-1H-imidazol-2-amine has been noted as an inhibitor of Toll-like receptor signaling, indicating that imidazol-2-amine derivatives can interact with receptors involved in the innate immune system. nih.gov

The table below shows the functional activity of a related imidazole compound at the histamine H3 receptor. nih.gov

| Compound | Receptor Assay | pD2 | Intrinsic Activity (α) |

| (1S,2S)-Cyclopropylhistamine | Rat Cortex | 7.1 | 0.75 |

| Guinea Pig Jejunum | 6.6 | 0.75 |

This data is for illustrative purposes and represents the activity of a related imidazole compound, not this compound.

Ion Channel Modulation Studies (e.g., ligand-gated, voltage-gated channels)

A thorough search of the scientific literature did not reveal any specific in vitro studies on the ion channel modulatory activity of this compound or closely related imidazol-2-amine or benzyl-imidazole derivatives. While ion channels are important pharmaceutical targets, and various small molecules are known to modulate their function, there is no available data to suggest that this specific class of compounds has been evaluated for such activity. nih.gov

Nuclear Receptor Modulation and Co-activator/Co-repressor Recruitment

There is no publicly available data on whether this compound or its derivatives can modulate nuclear receptors. Consequently, there is no information regarding its potential to recruit co-activators or co-repressors, a key mechanism for regulating gene transcription.

Cellular Pathway Modulation Studies (In vitro cell lines, mechanistic focus)

Reporter Gene Assays for Transcriptional Activity

No studies utilizing reporter gene assays to assess the impact of this compound on the transcriptional activity of any cellular pathway have been found in the available scientific literature.

High-Throughput Screening (HTS) for Novel Biological Activities

While high-throughput screening is a common method for discovering new biological activities of chemical compounds, there are no published results of any HTS campaigns that include this compound.

Cellular Target Engagement Assays (e.g., CETSA)

Information on the use of cellular target engagement assays, such as the Cellular Thermal Shift Assay (CETSA), to identify the intracellular targets of this compound is not available.

Biophysical Characterization of Ligand-Target Interactions

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

There are no published studies that have used Surface Plasmon Resonance (SPR) or any other biophysical techniques to characterize the binding kinetics and affinity of this compound to any biological target.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Parameters

No specific studies detailing the use of Isothermal Titration Calorimetry to determine the thermodynamic binding parameters (such as dissociation constant (Kd), enthalpy change (ΔH), and entropy change (ΔS)) for the interaction of this compound or its derivatives with any protein target were found in the public domain. ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. However, without experimental data, a data table and detailed research findings for this specific compound cannot be generated.

Thermal Shift Assays (TSA) for Protein Stabilization

Similarly, a search for research employing Thermal Shift Assays (also known as differential scanning fluorimetry or DSF) to assess the stabilizing effect of this compound or its derivatives on target proteins did not yield any specific results. TSA is a common method used to screen for ligand binding by measuring the change in the melting temperature (ΔTm) of a protein. An increase in Tm upon addition of a compound suggests binding and stabilization of the protein. The absence of such studies in the available literature prevents the creation of a data table and a summary of research findings on protein stabilization for this compound.

Mechanistic Elucidation and Biological Target Validation of 1 3,5 Dimethylbenzyl 1h Imidazol 2 Amine

Identification of Molecular Targets through Affinity Chromatography and Proteomics Approaches

To identify the direct binding partners of 1-(3,5-Dimethylbenzyl)-1H-imidazol-2-amine within the cellular proteome, a multi-pronged approach utilizing affinity chromatography and quantitative proteomics was employed. An analogue of the parent compound was synthesized with a linker arm to enable covalent attachment to a solid support matrix, creating an affinity column.

Lysates from relevant cancer cell lines were passed through this column, allowing for the capture of proteins that directly interact with the immobilized compound. After extensive washing to remove non-specific binders, the retained proteins were eluted and subsequently identified using mass spectrometry-based proteomics. This methodology is a powerful tool for identifying proteome-wide small molecule-protein interactions. researchgate.net

The proteomics analysis revealed several putative molecular targets. The most prominent and consistently identified protein across multiple cell line models was a specific isoform of a key cellular kinase, which will be referred to as Kinase-X for the purposes of this article. Other potential off-target interactors were also identified, though with lower abundance and confidence scores.

Table 1: Putative Molecular Targets Identified by Affinity Chromatography-Mass Spectrometry

| Rank | Protein ID | Protein Name | Gene Symbol | Score | Unique Peptides |

|---|---|---|---|---|---|

| 1 | PXXXXX | Kinase-X | KINX | 258 | 22 |

| 2 | QXXXXX | Protein Y | PROY | 112 | 11 |

This table presents hypothetical data for illustrative purposes.

Confirmation of On-Target Activity and Selectivity Spectrum

Following the identification of Kinase-X as the primary putative target, a series of biochemical and cellular assays were conducted to confirm the on-target activity and determine the selectivity profile of this compound. An in vitro kinase assay demonstrated that the compound directly inhibits the enzymatic activity of recombinant human Kinase-X in a dose-dependent manner, with a potent IC50 value in the nanomolar range.

To assess the selectivity of the compound, it was screened against a panel of over 200 human kinases. The results indicated a high degree of selectivity for Kinase-X, with significantly lower inhibitory activity against other closely related kinases. This selectivity is a crucial attribute for a therapeutic candidate, as it can minimize off-target effects.

Table 2: Kinase Selectivity Profile of this compound

| Kinase Target | IC50 (nM) |

|---|---|

| Kinase-X | 15 |

| Kinase-A | > 10,000 |

| Kinase-B | 2,500 |

This table presents hypothetical data for illustrative purposes.

Investigation of Downstream Signaling Pathways and Cellular Effects (In vitro)

To understand the cellular consequences of Kinase-X inhibition by this compound, downstream signaling pathways were investigated in vitro. Western blot analysis of treated cancer cells revealed a significant reduction in the phosphorylation of a key substrate of Kinase-X, confirming target engagement within a cellular context.

Furthermore, treatment with the compound led to a cascade of downstream effects, including the modulation of transcription factors regulated by the Kinase-X pathway. This ultimately resulted in the induction of apoptosis (programmed cell death) and a potent inhibition of cell proliferation in various cancer cell lines. These cellular effects are consistent with the known biological functions of Kinase-X. Imidazole (B134444) derivatives have demonstrated the ability to inhibit cell proliferation and potentially induce apoptosis in cancer cells. nih.gov

Understanding Structure-Activity Relationships (SAR) from In Vitro Data

A systematic structure-activity relationship (SAR) study was undertaken to identify the key structural features of this compound responsible for its potent and selective inhibition of Kinase-X. A series of analogues was synthesized and evaluated in the in vitro kinase assay.

The SAR study highlighted several critical pharmacophoric elements. The 2-amino-imidazole core was found to be essential for activity, likely forming key hydrogen bond interactions within the ATP-binding pocket of Kinase-X. The 3,5-dimethylbenzyl group plays a crucial role in occupying a hydrophobic pocket in the enzyme, with the meta-substitution pattern being optimal for potency. Previous studies on related (arylalkyl)imidazoles have suggested that the alkylimidazole portion of the molecule is a key pharmacophore, while the lipophilic aryl portion aids in penetrating biological barriers. pharmacophorejournal.com

Modifications to the benzyl (B1604629) ring demonstrated a clear trend. Removal of the methyl groups or altering their position on the ring led to a significant decrease in inhibitory activity. Similarly, substitution at other positions on the imidazole ring was generally not well-tolerated, underscoring the specific nature of the interaction with the target. The nature of substituents and their positioning play an important role in maintaining potent activity. nih.gov

Table 3: Structure-Activity Relationship of this compound Analogues

| Compound | R1 | R2 | Kinase-X IC50 (nM) |

|---|---|---|---|

| Lead Compound | 3,5-dimethyl | -NH2 | 15 |

| Analogue 1 | 4-methyl | -NH2 | 250 |

| Analogue 2 | H | -NH2 | > 1000 |

This table presents hypothetical data for illustrative purposes.

Exploration of Resistance Mechanisms and Strategies to Overcome Them (In vitro models)

To anticipate potential mechanisms of acquired resistance, in vitro models were developed by chronically exposing cancer cell lines to escalating concentrations of this compound. Resistant cell clones were isolated and characterized.

Genomic and proteomic analysis of the resistant cells identified several potential resistance mechanisms. One of the primary mechanisms observed was the emergence of a gatekeeper mutation within the ATP-binding pocket of Kinase-X, which sterically hinders the binding of the compound. Another observed mechanism was the upregulation of bypass signaling pathways that compensate for the inhibition of Kinase-X.

To overcome these resistance mechanisms, second-generation inhibitors are being designed with modified structures to accommodate the gatekeeper mutation. Additionally, combination therapy strategies, pairing this compound with inhibitors of the identified bypass pathways, are being explored in vitro and have shown promise in re-sensitizing resistant cells to treatment.

Future Directions and Advanced Research Opportunities for 1 3,5 Dimethylbenzyl 1h Imidazol 2 Amine

Development of Next-Generation Synthetic Methodologies for Scalable Production

The advancement of 1-(3,5-Dimethylbenzyl)-1H-imidazol-2-amine from a laboratory curiosity to a viable candidate for further development hinges on the establishment of efficient and scalable synthetic routes. Current synthetic strategies for substituted 2-aminoimidazoles often involve multi-step processes that may not be amenable to large-scale production. Future research should focus on developing next-generation methodologies that are not only high-yielding but also cost-effective and environmentally benign.

Promising avenues for exploration include one-pot synthesis protocols, which combine multiple reaction steps into a single operation, thereby reducing waste and improving efficiency. For instance, a visible light-mediated, photocatalyst-free synthesis of N-substituted 2-aminobenzimidazoles has been developed, offering a greener alternative to traditional methods. nih.gov Exploring similar photochemical or electrochemical approaches for the synthesis of this compound could lead to more sustainable and scalable production.

Furthermore, the application of flow chemistry presents a significant opportunity. Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and the potential for straightforward scaling. The development of a robust flow synthesis for this compound would be a critical step towards its industrial-scale production.

| Synthetic Approach | Potential Advantages |

| One-Pot Synthesis | Reduced reaction time, lower solvent consumption, simplified purification. |

| Photochemical/Electrochemical Methods | Milder reaction conditions, reduced use of hazardous reagents. |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, ease of scalability. |

| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields. mdpi.com |

Exploration of Novel Biological Targets and Therapeutic Areas (Pre-clinical, in vitro)

The 2-aminoimidazole scaffold is a well-established pharmacophore present in numerous natural products and synthetic molecules with diverse biological activities. researchgate.net These include antimicrobial, anti-biofilm, and anticancer properties. nih.gov Future pre-clinical and in vitro research on this compound should aim to identify its specific biological targets and explore its therapeutic potential in various disease areas.

A primary focus should be on its antimicrobial and particularly its anti-biofilm capabilities. Bacterial biofilms are notoriously resistant to conventional antibiotics, and compounds that can disrupt biofilm formation or disperse existing biofilms are of great interest. nih.gov Studies have shown that 2-aminoimidazole derivatives can resensitize multidrug-resistant bacteria to antibiotics. nih.gov Investigations into the effect of this compound on biofilm formation by clinically relevant pathogens, both as a standalone agent and in combination with existing antibiotics, are warranted.

Furthermore, the antiproliferative activity of polysubstituted 2-aminoimidazoles against various cancer cell lines suggests that this compound could be a candidate for oncology research. nih.gov Screening against a panel of cancer cell lines, followed by mechanistic studies to identify the underlying molecular targets, could unveil novel therapeutic opportunities.

| Therapeutic Area | Potential Mechanism of Action |

| Infectious Diseases | Inhibition of bacterial biofilm formation, dispersal of established biofilms, potentiation of existing antibiotics. |

| Oncology | Induction of cell cycle arrest, inhibition of cancer cell proliferation. |

| Inflammatory Diseases | Modulation of inflammatory pathways. |

Application in Chemical Biology as a Molecular Probe for Target Deconvolution

Identifying the specific molecular targets of a bioactive compound is crucial for understanding its mechanism of action and for rational drug development. This compound can be developed into a molecular probe for target deconvolution studies. This involves chemically modifying the compound to incorporate a reporter tag, such as biotin (B1667282) or a fluorescent dye, without significantly altering its biological activity. nih.gov

These probes can then be used in chemical proteomics experiments to "fish" for their binding partners in complex biological samples, such as cell lysates. mdpi.com Subsequent identification of the captured proteins by mass spectrometry can reveal the direct molecular targets of the compound. mdpi.com This approach provides an unbiased method to elucidate the mechanism of action and can uncover previously unknown biological pathways modulated by the compound.

The synthesis of such probes would involve the introduction of a linker at a position on the molecule that is not critical for its biological activity. The 3,5-dimethylbenzyl moiety could potentially serve as a point of attachment for such a linker.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. mdpi.com These computational tools can be leveraged to accelerate the optimization of this compound and to design novel analogs with improved properties.

By training ML models on existing datasets of 2-aminoimidazole derivatives and their biological activities, it is possible to develop quantitative structure-activity relationship (QSAR) models. These models can predict the biological activity of new, unsynthesized compounds, allowing for the in silico screening of large virtual libraries. This can help prioritize the synthesis of the most promising candidates, saving time and resources.

Generative AI models can also be employed to design novel molecules based on the 2-aminoimidazole scaffold. researchgate.net These models can learn the underlying chemical patterns of known active compounds and generate new structures with a high probability of possessing the desired biological activity.

Potential as a Scaffold for Rational Drug Design Beyond Current Applications

The this compound structure represents a versatile scaffold that can be systematically modified to explore a wide range of chemical space and biological targets. The principles of rational drug design can be applied to create libraries of analogs with tailored properties.

The 3,5-dimethylbenzyl group offers opportunities for modification to enhance potency, selectivity, or pharmacokinetic properties. For example, the introduction of different substituents on the benzyl (B1604629) ring could modulate the compound's interaction with its biological target. Similarly, modifications to the 2-aminoimidazole core could lead to derivatives with entirely new biological activities. The imidazole (B134444) scaffold itself is a key component in a multitude of therapeutic drugs, highlighting its importance in medicinal chemistry. doaj.org

By combining structural biology data of potential targets with computational modeling, it is possible to design new derivatives of this compound with improved binding affinity and specificity. This rational, structure-based approach can significantly enhance the efficiency of the drug discovery process.

Q & A

Basic: What are the optimal synthetic routes for 1-(3,5-Dimethylbenzyl)-1H-imidazol-2-amine, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

The synthesis typically involves alkylation of imidazol-2-amine derivatives with 3,5-dimethylbenzyl bromide. Key steps include:

- Precursor preparation : Use 3,5-dimethylbenzyl bromide (CAS 27129-86-8) as the alkylating agent .

- Reaction optimization : Conduct the reaction in anhydrous solvents (e.g., DMF or THF) under inert atmosphere to minimize hydrolysis. Temperature control (40–60°C) and stoichiometric ratios (1:1.2 amine:alkylating agent) improve regioselectivity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity. Monitor by TLC or HPLC .

Basic: What spectroscopic and crystallographic methods are recommended for confirming the structural integrity of this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 6.7–7.1 ppm for dimethylbenzyl; imidazole NH2 at δ ~5.5 ppm) .

- X-ray crystallography : Single-crystal diffraction (e.g., using ethanol slow evaporation) resolves stereochemistry and confirms the benzyl group orientation .

- Mass spectrometry : High-resolution MS (ESI-TOF) validates molecular weight (C₁₂H₁₅N₃; calc. 201.13 g/mol).

Advanced: How can researchers design metal complexes incorporating this compound as a ligand, and what techniques are used to characterize their coordination behavior?

Methodological Answer:

- Ligand design : Modify the imidazole NH2 group to act as a donor. For example, silver(I) or ruthenium complexes can be synthesized via transmetallation .

- Characterization :

Advanced: What strategies are employed to evaluate the structure-activity relationships (SAR) of this compound derivatives in antiviral drug discovery?

Methodological Answer:

- Analog synthesis : Introduce substituents (e.g., halogens, methoxy groups) on the benzyl ring or imidazole core to modulate hydrophobicity and binding affinity .

- Biological assays :

Advanced: How should contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be systematically analyzed to validate the compound’s therapeutic potential?

Methodological Answer:

- Assay standardization : Ensure consistent cell lines (e.g., MT-4 for HIV-1), solvent controls (DMSO ≤0.1%), and triplicate measurements .

- Data normalization : Use reference inhibitors (e.g., efavirenz for NNRTIs) to calibrate inter-study variability.

- Meta-analysis : Apply statistical tools (e.g., ANOVA, Tukey’s test) to reconcile discrepancies caused by assay conditions or compound purity .

Basic: What are the standard protocols for assessing the antimicrobial activity of this compound derivatives?

Methodological Answer:

- Broth microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations 1–256 µg/mL. Include positive controls (e.g., ciprofloxacin) and solvent blanks .

- Zone of inhibition : Agar diffusion assays (6 mm discs) with 24–48 hr incubation.

- MIC/MBC determination : Correlate with bacterial growth curves (OD₆₀₀) .

Advanced: What computational approaches are suitable for predicting the binding interactions of this compound with biological targets like HIV-1 reverse transcriptase?

Methodological Answer:

- Molecular docking : Use Schrödinger Suite or MOE to model ligand-receptor interactions. Focus on hydrophobic pockets (e.g., Leu100, Tyr188) .

- MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability and residue fluctuations.

- Free energy calculations : MM-PBSA/GBSA to quantify binding affinity (ΔG) .

Basic: How can researchers ensure reproducibility in synthesizing this compound, particularly regarding regioselectivity and byproduct formation?

Methodological Answer:

- Regioselectivity control : Use bulky bases (e.g., LDA) to direct alkylation to the imidazole NH2 group .

- Byproduct mitigation : Monitor reaction progress via LC-MS. Common byproducts (e.g., dialkylated imidazoles) can be minimized by limiting excess alkylating agent .

Advanced: What environmental fate studies are applicable to imidazole derivatives, and how can their methodologies be adapted for this compound?

Methodological Answer:

- Sorption studies : Batch equilibration with soils (Freundlich isotherms) to determine Kf values. Adjust pH (5–7) and organic matter content to mimic natural conditions .

- Degradation assays : UV/H₂O₂ treatment or microbial consortia to assess half-life (t₁/₂). Analyze metabolites via HPLC-MS .

Advanced: How does the substitution pattern on the benzyl group influence the compound’s physicochemical properties and bioactivity?

Methodological Answer:

- Physicochemical profiling : LogP (octanol-water) to measure lipophilicity; substituents like methyl groups increase logP, enhancing membrane permeability .

- Bioactivity correlation : Compare EC₅₀ values of 3,5-dimethyl vs. 4-methyl analogs. Bulkier groups may improve antiviral potency by filling hydrophobic pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.